![molecular formula C14H11NO4 B2699546 N-([2,2'-联噻吩]-5-基甲基)呋喃-3-甲酰胺 CAS No. 2034437-13-1](/img/structure/B2699546.png)

N-([2,2'-联噻吩]-5-基甲基)呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

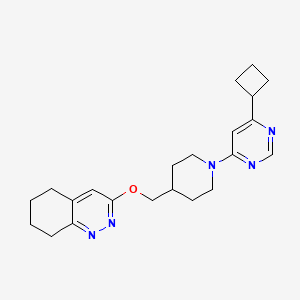

“N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide” is a chemical compound. It is a derivative of furan-carboxamide . Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses .

Synthesis Analysis

The synthesis of amide derivatives containing furan rings, such as “N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide”, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .

Molecular Structure Analysis

While the specific molecular structure analysis of “N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide” is not available, a related compound, “N-(pyridin-2-ylmethyl)furan-2-carboxamide”, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide” include the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reaction time, the solvent, and the amounts of the substrates were optimized .

科学研究应用

抗菌活性

呋喃-3-甲酰胺的合成和表征已证明对包括酵母菌、丝状真菌、细菌和藻类在内的一系列微生物具有显着的体外抗菌活性。这些化合物是通过一系列化学反应合成的,从 4-三氯乙酰基-2,3-二氢呋喃开始,然后通过亲核取代反应生成各种呋喃-3-甲酰胺。定量构效关系 (QSAR) 研究已应用于这些化合物,以将它们的理化性质与其生物活性相关联,突出了呋喃-3-甲酰胺在抗菌应用中的潜力 (Zanatta 等,2007)。

生物质衍生化学品生产

呋喃衍生物,包括 5-羟甲基糠醛 (HMF) 和糠醛,被探索作为石油基化学品的可持续替代品,用于生产精细化学品和塑料。这些化合物是通过使用创新的反应器系统对生物质衍生的碳水化合物进行脱水获得的。这项研究强调了呋喃衍生物在创造更可持续和环保的化学生产过程中的潜力 (Chheda、Román-Leshkov 和 Dumesic,2007)。

生物可再生聚合物

使用呋喃二甲酸 (FDCA) 及其衍生物开发生物可再生聚合物是一个重要的研究领域。FDCA 作为一种刚性单体,用于生产具有优异热学和力学性能的高价值聚酰胺,为传统的石油基聚合物提供了一种可持续的替代品。这项研究对于推进生物可再生含呋喃聚酰胺的合成和在各个行业的应用至关重要 (Huang 等,2020)。

用于可持续材料的酶促聚合

基于 FDCA 的呋喃-脂肪族聚酰胺的酶促聚合提出了一种环保的方法来生产与半芳香族聚酰胺(如聚邻苯二甲酰胺)相当的材料。此过程产生具有高分子量的聚酰胺,展示了酶在合成高性能可持续材料中的潜力,这些材料在各个领域都有应用 (Jiang 等,2015)。

针对 H5N1 甲型流感的抗病毒剂

呋喃-甲酰胺衍生物已被确认为 H5N1 甲型流感病毒的有效抑制剂,某些化合物表现出优异的抗病毒活性。这一发现为开发针对致命流感毒株的抗病毒药物开辟了新途径,并突出了呋喃-甲酰胺衍生物在抗击病毒感染中的治疗潜力 (Yongshi 等,2017)。

作用机制

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways due to their broad biological activity .

Result of Action

Furan derivatives are known to have a wide range of biological and pharmacological effects .

属性

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-14(10-5-7-17-9-10)15-8-11-3-4-13(19-11)12-2-1-6-18-12/h1-7,9H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFWRSQKUKKWKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid](/img/structure/B2699465.png)

![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2699467.png)

![8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2699468.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2699470.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2699476.png)

![(4-(methylthio)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2699480.png)

![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B2699483.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2699484.png)

![6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride](/img/structure/B2699486.png)